molecular formula C14H17N3O4S B7057757 2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid

2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid

Cat. No.: B7057757
M. Wt: 323.37 g/mol
InChI Key: MBZOQNPSIOFEEB-UHFFFAOYSA-N
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Description

2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with a methyl group, a sulfonylamino group attached to a trimethylphenyl ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base like potassium carbonate.

    Sulfonylation: The sulfonylamino group is introduced by reacting the pyrazole derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its sulfonylamino group is particularly useful for probing the active sites of enzymes and understanding their catalytic mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The carboxylic acid group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    4-[(2,4,6-Trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid: Lacks the methyl group, which may influence its steric properties and binding interactions.

    2-Methyl-4-amino-pyrazole-3-carboxylic acid:

Uniqueness

2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonylamino group and a carboxylic acid group allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-8-5-9(2)13(10(3)6-8)22(20,21)16-11-7-15-17(4)12(11)14(18)19/h5-7,16H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZOQNPSIOFEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(N(N=C2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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